molecular formula C15H13NO3 B14174540 4-Acetylphenyl phenylcarbamate CAS No. 37070-86-3

4-Acetylphenyl phenylcarbamate

Cat. No.: B14174540
CAS No.: 37070-86-3
M. Wt: 255.27 g/mol
InChI Key: UWCOLNSWZMFWOH-UHFFFAOYSA-N
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Description

4-Acetylphenyl phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenylcarbamate group attached to a 4-acetylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl phenylcarbamate typically involves the reaction of 4-acetylphenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Acetylphenol+Phenyl isocyanate4-Acetylphenyl phenylcarbamate\text{4-Acetylphenol} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 4-Acetylphenol+Phenyl isocyanate→4-Acetylphenyl phenylcarbamate

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The phenylcarbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 4-Acetylbenzoic acid

    Reduction: 4-Hydroxyphenyl phenylcarbamate

    Substitution: Various substituted phenylcarbamates depending on the nucleophile used

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-acetylphenyl phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-Formylphenyl phenylcarbamate
  • 4-Hydroxyphenyl phenylcarbamate
  • 4-Methoxyphenyl phenylcarbamate

Comparison: 4-Acetylphenyl phenylcarbamate is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. Compared to 4-formylphenyl phenylcarbamate, it is less reactive towards nucleophiles but more stable under oxidative conditions. The presence of the acetyl group also enhances its potential as a bioactive compound compared to its hydroxy and methoxy analogs.

Properties

CAS No.

37070-86-3

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

(4-acetylphenyl) N-phenylcarbamate

InChI

InChI=1S/C15H13NO3/c1-11(17)12-7-9-14(10-8-12)19-15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)

InChI Key

UWCOLNSWZMFWOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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